molecular formula C10H11NO B1281365 2-(Benzofuran-3-yl)ethanamine CAS No. 27404-31-5

2-(Benzofuran-3-yl)ethanamine

Cat. No. B1281365
CAS RN: 27404-31-5
M. Wt: 161.2 g/mol
InChI Key: NEHYFMQXSNIAMZ-UHFFFAOYSA-N
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Description

2-(Benzofuran-3-yl)ethanamine is a compound that belongs to the class of organic compounds known as benzofurans . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran derivatives have been synthesized using various methods. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the use of hypervalent iodine reagents for the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans .


Molecular Structure Analysis

The molecular structure of 2-(Benzofuran-3-yl)ethanamine is represented by the Inchi Code: 1S/C10H11NO.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7H,5-6,11H2;1H .


Chemical Reactions Analysis

Benzofuran compounds undergo various chemical reactions. For instance, a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones provides benzofuran derivatives . Another reaction involves the hydroalkoxylation of ortho-alkynylphenols catalyzed by indium (III) halides to afford benzo[b]furans .

Scientific Research Applications

Pharmaceutical Research: Anticancer Activity

2-(Benzofuran-3-yl)ethanamine has been studied for its potential anticancer properties. A series of benzofuran derivatives have shown activity against human ovarian cancer cell lines, such as A2780 . The compound’s ability to inhibit cancer cell growth makes it a candidate for further drug development and cancer treatment research.

Antiviral Drug Development

Benzofuran compounds, including 2-(Benzofuran-3-yl)ethanamine, have been identified with anti-hepatitis C virus activity. This suggests a potential application in developing antiviral drugs, particularly for treating hepatitis C .

Synthetic Chemistry: Ring Construction

In synthetic chemistry, 2-(Benzofuran-3-yl)ethanamine serves as a building block for constructing complex benzofuran rings. Novel methods, such as free radical cyclization cascades, have been employed to synthesize polycyclic benzofuran compounds .

Molecular Modeling and Simulation

The compound is used in computational chemistry for molecular modeling and simulations. Programs like Amber and GROMACS utilize benzofuran derivatives for creating visualizations and understanding molecular interactions .

Mechanism of Action

Target of Action

2-(Benzofuran-3-yl)ethanamine is a benzofuran derivative, a class of compounds that are ubiquitous in nature It is known that these compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives are known to interact with various biological targets leading to their diverse pharmacological activities . For instance, some benzofuran derivatives have been found to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy .

Biochemical Pathways

Benzofuran derivatives are known to interact with a wide range of biochemical pathways due to their diverse biological activities . For example, some benzofuran derivatives have been found to have anti-hepatitis C virus activity, suggesting they may interact with viral replication pathways .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is a blood-brain barrier permeant . The compound’s lipophilicity (Log Po/w) is 2.0, indicating it is likely to be well-absorbed and distributed in the body .

Result of Action

Benzofuran derivatives are known to have diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that the compound may induce changes in cell proliferation, oxidative stress responses, and viral replication.

Action Environment

It is known that the compound is stable at room temperature

Safety and Hazards

The safety data sheet for 2-(Benzofuran-3-yl)ethanamine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . In case of contact, it is recommended to wash off with soap and plenty of water .

Future Directions

Benzofuran compounds, including 2-(Benzofuran-3-yl)ethanamine, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research will likely focus on further exploring the therapeutic potential of these compounds and developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

properties

IUPAC Name

2-(1-benzofuran-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHYFMQXSNIAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20497453
Record name 2-(1-Benzofuran-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzofuran-3-yl)ethanamine

CAS RN

27404-31-5
Record name 2-(1-Benzofuran-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzo[b]furan-3-ylethylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 3.97 g (0.025 mole) of 3-cyanomethylbenzo[b]furan in 200 mL of diethyl ether was slowly added to a refluxing suspension of 3.84 g (0.1 mole) of lithium aluminum hydride in 400 mL of ether. The reaction was heated 3 hours., cooled and water was slowly added. The suspension was filtered through a pad of filter aid and the filtrate was evaporated to give 3.2 g of oily product. The hydrochloride salt has m.p. 183°-185° C.
Quantity
3.97 g
Type
reactant
Reaction Step One
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3.97 grams (0.025 mole) of 3-cyanomethylbenzo[b]furan in 200 milliliters of diethyl ether was slowly added to a refluxing suspension of 3.84 grams (0.1 mole) of lithium aluminum hydride in 400 milliliters of ether and the mixture was heated 3 hours, then cooled and water was slowly added. The suspension was filtered and the filtrate was evaporated to obtain an oily product, the hydrochloride salt of which has m.p. 183°-185° C.
Quantity
3.97 g
Type
reactant
Reaction Step One
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 3.1 g of 3-cyanomethylbenzo[b]furan in 40 mL of methanol was added 2.4 g of Raney nickel. The reaction was agitated at 25° C. in a Parr apparatus under 40 psi hydrogen for 21/2 hours. The suspension was filtered through a pad of filter aid and the filtrate was evaporated to give 2.2 g (71% yield) of oily product.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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